molecular formula C16H11Cl2N5O3S B2813280 N-[[4-(3,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide CAS No. 391886-51-4

N-[[4-(3,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide

Cat. No. B2813280
CAS RN: 391886-51-4
M. Wt: 424.26
InChI Key: SBFPUPXYTZHVON-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds that have been studied for various biological activities . The presence of the 3,4-dichlorophenyl group suggests that it might have some biological activity, as dichlorophenyl groups are found in various biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring, the 3,4-dichlorophenyl group, and the 4-nitrobenzamide group. The electronic and steric interactions between these groups could influence the compound’s properties and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group could make the compound more polar, while the dichlorophenyl group could increase its lipophilicity .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Pharmacology and Neurotransmitter Modulation

Green Chemistry and Environmental Impact

Metabolism and Toxicology

  • Metabolic Pathways : Explore how the compound is metabolized in vivo. Identify potential metabolites and their effects. For instance, compounds with similar structures (e.g., indatraline and troparil) may share pharmacological profiles and toxicity. Investigate their interactions with enzymes and receptors .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. For example, if it were an enzyme inhibitor, it might bind to the active site of the enzyme and prevent it from catalyzing its reaction .

Future Directions

Future research on this compound could involve studying its biological activity, optimizing its synthesis, and investigating its mechanism of action. It could also involve studying its physical and chemical properties in more detail .

properties

IUPAC Name

N-[[4-(3,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N5O3S/c17-12-6-5-11(7-13(12)18)22-14(20-21-16(22)27)8-19-15(24)9-1-3-10(4-2-9)23(25)26/h1-7H,8H2,(H,19,24)(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFPUPXYTZHVON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC2=NNC(=S)N2C3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[4-(3,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide

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